molecular formula C9H8N2O3S B13497146 Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate

Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate

Cat. No.: B13497146
M. Wt: 224.24 g/mol
InChI Key: WVCKQHMZXRRFQK-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or isopropyl alcohol .

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways, leading to the compound’s observed effects. For example, thiazole derivatives can act as enzyme inhibitors or receptor ligands, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-8(12)6-5(3-10-7)15-4-11-6/h3-4,12H,2H2,1H3

InChI Key

WVCKQHMZXRRFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1O)N=CS2

Origin of Product

United States

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